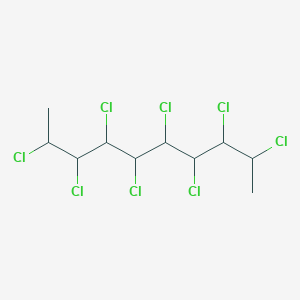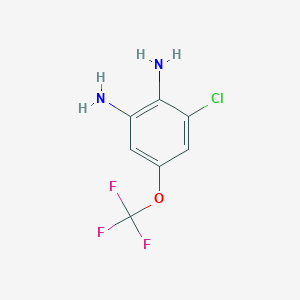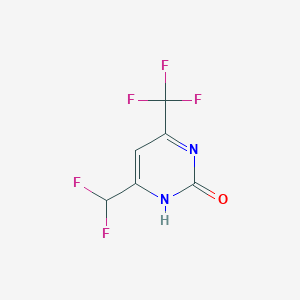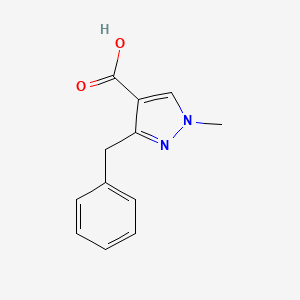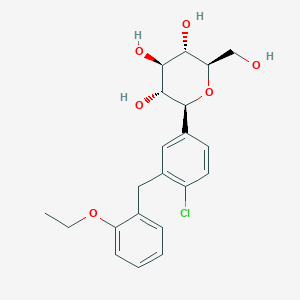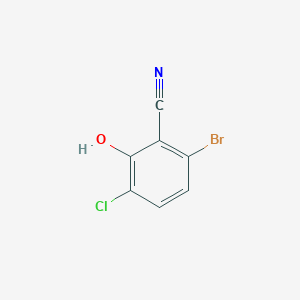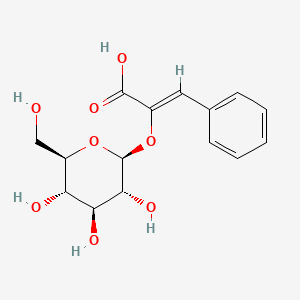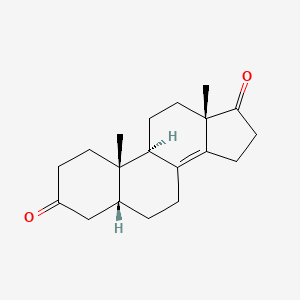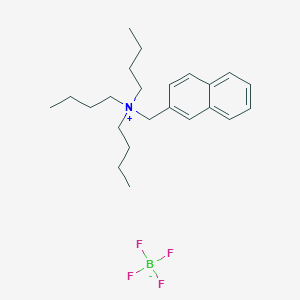
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate is a quaternary ammonium salt that features a naphthyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate typically involves the quaternization of N-(2-Naphthyl methyl)-N,N,N-tributyl amine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:
Starting Materials: N-(2-Naphthyl methyl)-N,N,N-tributyl amine and tetrafluoroboric acid.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Procedure: The amine is dissolved in the solvent, and tetrafluoroboric acid is added dropwise with stirring. The reaction mixture is then allowed to stir for several hours to ensure complete quaternization.
Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different substituted ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Nucleophiles such as halides, thiolates, or alkoxides can be used in polar solvents like water or alcohols.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted ammonium salts, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be employed in the study of biological membranes and ion transport due to its ability to interact with lipid bilayers.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The quaternary ammonium group can form ionic bonds with negatively charged sites on proteins or membranes, altering their function or activity. The naphthyl group can also participate in π-π interactions with aromatic residues, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Naphthyl methyl)-N,N,N-trimethyl ammonium chloride
- N-(2-Naphthyl methyl)-N,N,N-triethyl ammonium bromide
- N-(2-Naphthyl methyl)-N,N,N-tripropyl ammonium iodide
Uniqueness
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium tetrafluoroborate is unique due to its specific combination of a naphthyl group and a tributyl ammonium moiety. This structure imparts distinct chemical and physical properties, such as enhanced solubility in organic solvents and increased stability under various conditions. Additionally, the tetrafluoroborate anion contributes to the compound’s overall reactivity and compatibility with different reaction environments.
Eigenschaften
CAS-Nummer |
205451-04-3 |
|---|---|
Molekularformel |
C23H36BF4N |
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
tributyl(naphthalen-2-ylmethyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C23H36N.BF4/c1-4-7-16-24(17-8-5-2,18-9-6-3)20-21-14-15-22-12-10-11-13-23(22)19-21;2-1(3,4)5/h10-15,19H,4-9,16-18,20H2,1-3H3;/q+1;-1 |
InChI-Schlüssel |
NBPDBAPZTSWBJD-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)
